molecular formula C21H18N4 B8494474 Pyridazino(4,3-c)isoquinoline, 3-phenyl-6-(1-pyrrolidinyl)- CAS No. 96826-01-6

Pyridazino(4,3-c)isoquinoline, 3-phenyl-6-(1-pyrrolidinyl)-

Cat. No. B8494474
CAS RN: 96826-01-6
M. Wt: 326.4 g/mol
InChI Key: FRXHUKCFBXGFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04716159

Procedure details

3-Phenyl-pyridazino-[4,3-c]isoquinoline (5.83 g, 0.02 mol) and dimethoxyethane (100 ml) are heated to reflux temperature with stirring in a 250 ml flask. Pyrrolidine (3.1 g, 0.044 mol) is added to the obtained solution and heating is continued for further 2 hours. When the reaction is completed, the reaction mixture is concentrated to dryness under reduced pressure and the residue is taken up with water (200 ml), a solid is recovered by filtrating the obtained suspension which is dried yielding 6.1 g of a crude 3-phenyl-6-(1-pyrrolidinyl)pyridazino[4,3-c]isoquinoline. Crystallization from ethyl acetate gives 5.6 g of the pure product of the title. (Yield 85%) M.p. 174°-176° C.
Name
3-Phenyl-pyridazino-[4,3-c]isoquinoline
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:20]=[N:19][C:18]3[C:17]4[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=4[CH:11]=[N:10][C:9]=3[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:21]1[CH2:25][CH2:24][CH2:23][CH2:22]1>C(COC)OC>[C:1]1([C:7]2[N:20]=[N:19][C:18]3[C:17]4[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=4[C:11]([N:21]4[CH2:25][CH2:24][CH2:23][CH2:22]4)=[N:10][C:9]=3[CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
3-Phenyl-pyridazino-[4,3-c]isoquinoline
Quantity
5.83 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=2N=CC=3C=CC=CC3C2N=N1
Name
Quantity
100 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
N1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a 250 ml flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
heating
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
a solid is recovered
FILTRATION
Type
FILTRATION
Details
by filtrating the obtained suspension which
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=2N=C(C=3C=CC=CC3C2N=N1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.